molecular formula C16H19ClN4O B6242623 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide CAS No. 2411220-39-6

2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide

Cat. No. B6242623
CAS RN: 2411220-39-6
M. Wt: 318.8
InChI Key:
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Description

2-Chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide (CPCA) is a synthetic compound with a wide range of applications in scientific research. It was first synthesized in the laboratory in the late 1990s and has since been used in a variety of studies, from biochemistry and physiology to pharmacology and toxicology. CPCA is a derivative of the naturally occurring compound cyclohexylacetamide and has a unique structure that is believed to be responsible for its various biological activities.

Scientific Research Applications

2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide has been used in a variety of scientific research applications, including biochemistry, physiology, pharmacology, and toxicology. In biochemistry, 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide has been used to study the effects of cyclohexylacetamide derivatives on various enzymes, such as proteases, kinases, and phosphatases. In physiology, 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide has been used to study the effects of cyclohexylacetamide derivatives on various cell types, including neuronal cells and immune cells. In pharmacology, 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide has been used to study the effects of cyclohexylacetamide derivatives on various drug targets, such as G-protein coupled receptors and ion channels. In toxicology, 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide has been used to study the effects of cyclohexylacetamide derivatives on various toxicological endpoints, such as genotoxicity, teratogenicity, and carcinogenicity.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide is not known. However, it is believed to interact with various proteins and receptors in a manner similar to that of cyclohexylacetamide. Specifically, 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide is believed to interact with the cysteine-rich domain of certain proteins, such as G-protein coupled receptors, to modulate their activity. It is also believed to interact with certain ion channels, such as potassium channels, to modulate their activity.
Biochemical and Physiological Effects
2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide can modulate the activity of various enzymes, such as proteases, kinases, and phosphatases. In vivo studies have shown that 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide can modulate the activity of various cell types, such as neuronal cells and immune cells. Additionally, 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide has been shown to modulate the activity of various drug targets, such as G-protein coupled receptors and ion channels.

Advantages and Limitations for Lab Experiments

2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic, making it safe for use in laboratory experiments. However, 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide also has several limitations for use in laboratory experiments. It is relatively expensive to obtain, and it is not always readily available. Additionally, its exact mechanism of action is not well understood, making it difficult to predict its effects in a given experiment.

Future Directions

There are several potential future directions for the use of 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide in scientific research. One potential direction is to use 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide to study the effects of cyclohexylacetamide derivatives on various cellular processes, such as cell proliferation and apoptosis. Additionally, 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide could be used to study the effects of cyclohexylacetamide derivatives on various diseases, such as cancer and cardiovascular disease. Finally, 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide could be used to study the effects of cyclohexylacetamide derivatives on various drug targets, such as G-protein coupled receptors and ion channels.

Synthesis Methods

2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide can be synthesized through a variety of methods, including the reaction of cyclohexylacetamide with a suitable reagent such as 2-chloro-1,2,4-triazole. This reaction produces a mixture of products, including 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide, which can be separated and purified using chromatographic techniques. Alternatively, 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide can be synthesized from the reaction of cyclohexylacetamide with 4-chloro-3-phenyl-1H-1,2,4-triazole. This reaction yields 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide as the major product, with minor amounts of other compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide involves the reaction of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexanone with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide.", "Starting Materials": [ "4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexanone", "Chloroacetyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add chloroacetyl chloride dropwise to a solution of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexanone in a suitable solvent (e.g. dichloromethane) and a base (e.g. triethylamine) at low temperature (0-5°C) with stirring.", "Allow the reaction mixture to warm to room temperature and stir for several hours.", "Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexane/ethyl acetate) to obtain the desired product, 2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide." ] }

CAS RN

2411220-39-6

Product Name

2-chloro-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]acetamide

Molecular Formula

C16H19ClN4O

Molecular Weight

318.8

Purity

95

Origin of Product

United States

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